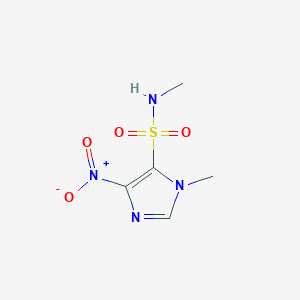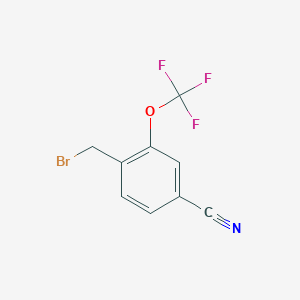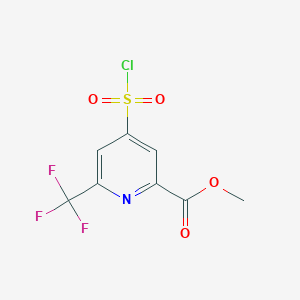
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate is a chemical compound that features a trifluoromethyl group, a chlorosulfonyl group, and a picolinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate typically involves the introduction of the trifluoromethyl group and the chlorosulfonyl group onto a picolinate ester backbone. One common method involves the trifluoromethylation of a suitable precursor, followed by chlorosulfonylation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorosulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized picolinates.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the chlorosulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 4-(trifluoromethyl)picolinate
- Trifluoromethyl ketones
Uniqueness
Methyl 4-(chlorosulfonyl)-6-(trifluoromethyl)picolinate is unique due to the presence of both the trifluoromethyl and chlorosulfonyl groups on the picolinate ester backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5ClF3NO4S |
|---|---|
Molecular Weight |
303.64 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO4S/c1-17-7(14)5-2-4(18(9,15)16)3-6(13-5)8(10,11)12/h2-3H,1H3 |
InChI Key |
POWRKHXNBXZQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


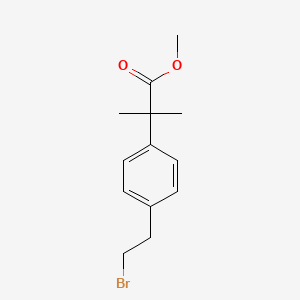
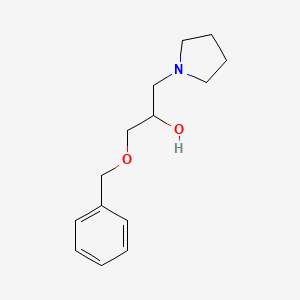
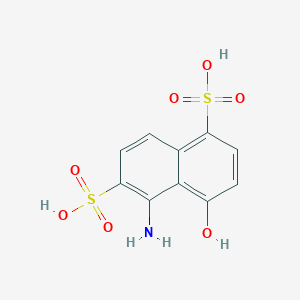
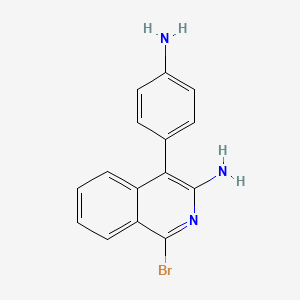
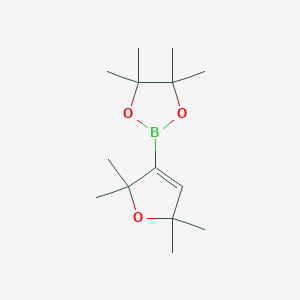
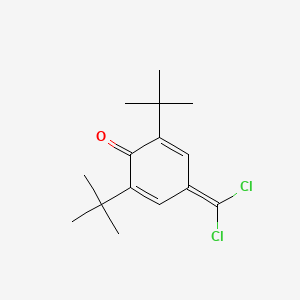
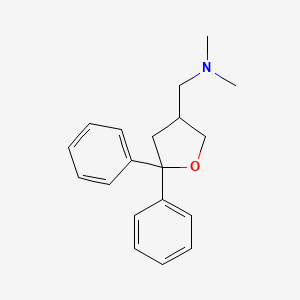
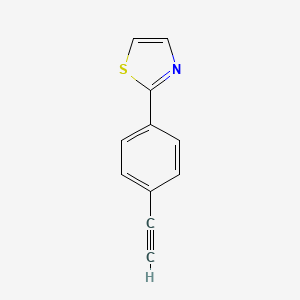
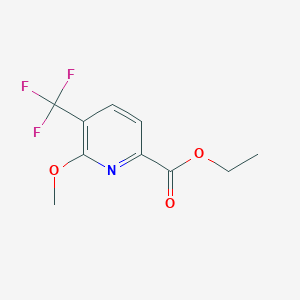
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)

